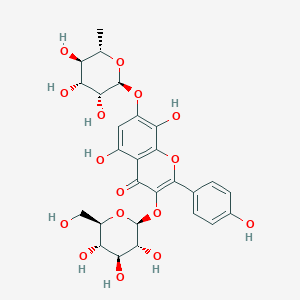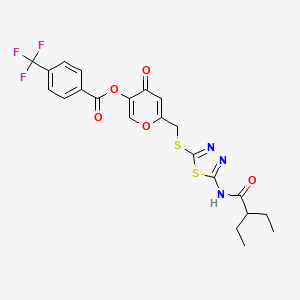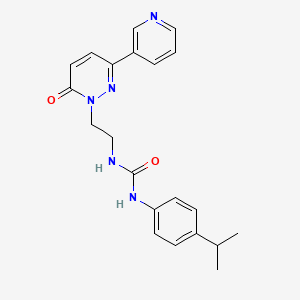![molecular formula C14H8N4O4S3 B2428545 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide CAS No. 477503-40-5](/img/structure/B2428545.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . In addition, their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .Molecular Structure Analysis
The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis
The compound is part of a series of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones that were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .Physical And Chemical Properties Analysis
The compound’s structure offers some clues about its properties. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Applications De Recherche Scientifique
Luminescent Applications
Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers have been used for luminescent applications . The compound contains a thiazole ring, which suggests it could potentially be used in similar applications.
Organic Optoelectronic Materials
Electron-withdrawing heterocyclic units, such as those found in the compound, are often found in organic optoelectronic materials . These materials have applications in devices like solar cells and organic light-emitting diodes.
Photoluminescent Materials
Cyano derivatives of electron-accepting heterocycles, which are structurally similar to the compound , are known as potential components of photoluminescent materials .
Chemical Sensors
Metal–Organic Frameworks (MOFs) with thiazole rings have been used as chemical sensors . Given the structural similarity, the compound could potentially be used in similar applications.
Antioxidant Properties
Some thiazole-based compounds have shown potent antioxidant activity . It’s possible that the compound could have similar properties.
Anticancer Properties
Thiazole derivatives have been studied for their potential anticancer properties . The compound could potentially have similar properties.
Mécanisme D'action
The compound’s structure suggests a potential role in targeting enzymes or receptors involved in cellular processes. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties could be key in this interaction.
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O4S3/c1-23-14-16-7-3-2-6-10(11(7)25-14)24-13(15-6)17-12(19)8-4-5-9(22-8)18(20)21/h2-5H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWAGCLXVGAZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2428464.png)


![tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2428469.png)





![2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2428481.png)
![Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2428482.png)
![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)
